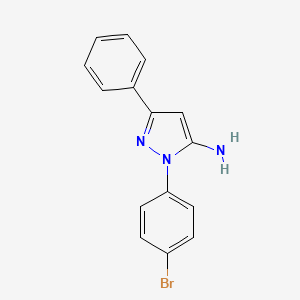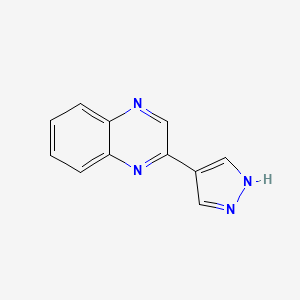
2-(1H-pyrazol-4-yl)quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-pyrazol-4-yl)quinoxaline is a heterocyclic compound that features both a quinoxaline and a pyrazole ring. Quinoxalines are known for their diverse biological activities and are widely used in various fields such as medicine, agriculture, and chemical industry. The incorporation of a pyrazole ring into the quinoxaline structure further enhances its chemical and biological properties, making it a compound of significant interest in scientific research.
Mechanism of Action
Target of Action
The primary target of 2-(1H-pyrazol-4-yl)quinoxaline is the fibroblast growth factor receptor (FGFR) . FGFR is a family of receptor tyrosine kinases involved in various cellular processes, including cell growth, differentiation, and angiogenesis .
Mode of Action
This compound interacts with FGFR, inhibiting its activity . This inhibition disrupts the signaling pathways regulated by FGFR, leading to changes in cellular processes . .
Biochemical Pathways
The inhibition of FGFR by this compound affects several biochemical pathways. FGFR is involved in the regulation of the MAPK, PI3K/AKT, and PLCγ pathways . These pathways play crucial roles in cell proliferation, survival, and migration . Therefore, the inhibition of FGFR can lead to the disruption of these pathways, potentially leading to the inhibition of tumor growth .
Result of Action
The result of this compound’s action is the disruption of FGFR-regulated cellular processes, potentially leading to the inhibition of tumor growth . .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods to synthesize 2-(1H-pyrazol-4-yl)quinoxaline involves the reaction of 4-bromobenzene-1,2-diamine with 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one in the presence of a catalyst such as triethylene diamine (DABCO) and a solvent like tetrahydrofuran . The reaction proceeds through a series of steps including substitution, reductive cyclization, oxidation, and condensation .
Industrial Production Methods
For industrial-scale production, the process can be optimized for efficiency and cost-effectiveness. The starting materials, 4-bromo-2-nitroaniline and 4-bromo-3-oxo-butyric acid, undergo substitution, reduction, cyclization, oxidation, and condensation reactions to yield the target compound . The use of readily available raw materials and environmentally friendly processes makes this method suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(1H-pyrazol-4-yl)quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like pyridinium tribromide in dichloromethane and ethanol.
Reduction: Reduction reactions can be carried out using sodium hydrosulfite.
Substitution: The compound can participate in substitution reactions, particularly involving halogenated derivatives.
Common Reagents and Conditions
Oxidation: Pyridinium tribromide in dichloromethane and ethanol.
Reduction: Sodium hydrosulfite.
Substitution: Halogenated derivatives and appropriate catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinoxaline derivatives with different functional groups, while reduction reactions can lead to the formation of reduced quinoxaline compounds.
Scientific Research Applications
2-(1H-pyrazol-4-yl)quinoxaline has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: A nitrogen-containing heterocyclic compound with diverse biological activities.
Pyrazole: Known for its anti-inflammatory and analgesic properties.
Quinoline: Used in the treatment of malaria and other diseases.
Uniqueness
2-(1H-pyrazol-4-yl)quinoxaline is unique due to the combination of quinoxaline and pyrazole rings, which enhances its chemical stability and biological activity. This dual-ring structure allows it to interact with a broader range of molecular targets, making it a versatile compound in scientific research and potential therapeutic applications.
Properties
IUPAC Name |
2-(1H-pyrazol-4-yl)quinoxaline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4/c1-2-4-10-9(3-1)12-7-11(15-10)8-5-13-14-6-8/h1-7H,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNVWTRJAQMGBKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CNN=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50404978 |
Source


|
| Record name | 2-(1H-pyrazol-4-yl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
439106-90-8 |
Source


|
| Record name | 2-(1H-Pyrazol-4-yl)quinoxaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=439106-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1H-pyrazol-4-yl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[1-(2,4-dichlorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1335289.png)
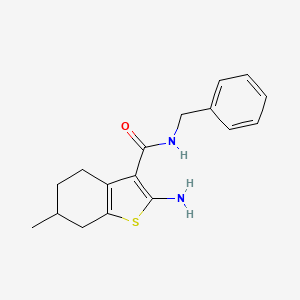
![2-amino-N-(2-furylmethyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B1335296.png)
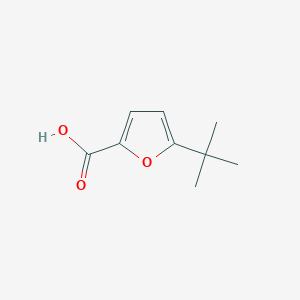
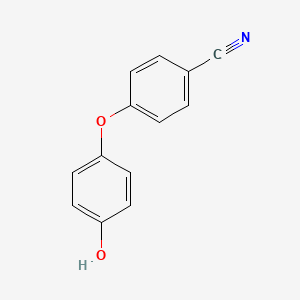
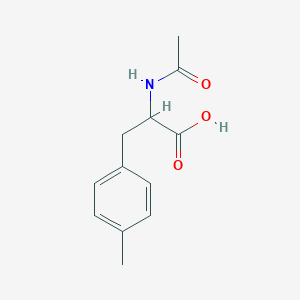

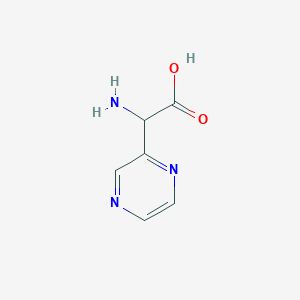
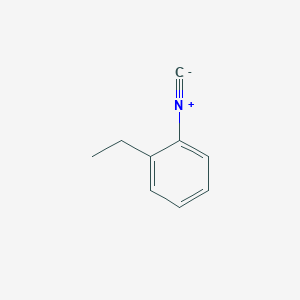
![2-Propenoic acid, 3-[2-(phenylmethoxy)phenyl]-](/img/structure/B1335317.png)
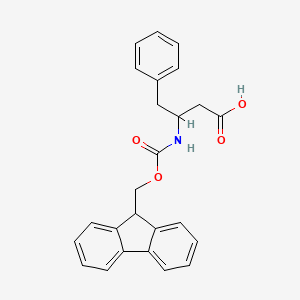
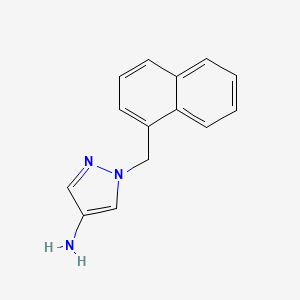
![2,5-bis[(2-fluorophenyl)methylidene]cyclopentan-1-one](/img/structure/B1335321.png)
